molecular formula C10H13NO2S B3225344 1,2,3,4-Tetrahydronaphthalene-1-sulfonamide CAS No. 1247756-17-7

1,2,3,4-Tetrahydronaphthalene-1-sulfonamide

Cat. No.: B3225344
CAS No.: 1247756-17-7
M. Wt: 211.28 g/mol
InChI Key: SRYALXBZLHTHHG-UHFFFAOYSA-N
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Description

Historical Trajectories of Sulfonamide Chemistry within Organic Synthesis

The journey of sulfonamide chemistry is a compelling narrative in the history of medicinal chemistry. The discovery of Prontosil in the 1930s, the first commercially available antibacterial agent, marked the dawn of the sulfonamide era. wikipedia.org These synthetic antimicrobial agents, containing the characteristic sulfonamide functional group, were the first broadly effective systemic antibacterials and revolutionized the treatment of bacterial infections, paving the way for the antibiotic revolution. wikipedia.org

In bacteria, sulfonamides act as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and multiplication. wikipedia.org Because humans obtain folic acid from their diet, sulfonamides selectively target bacterial metabolic pathways. wikipedia.org The general method for synthesizing sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.comekb.eg Over the decades, the versatility of the sulfonamide group has been extensively explored, leading to the development of a wide array of drugs with diverse therapeutic applications beyond their antibacterial origins. These include diuretics, hypoglycemics, anticonvulsants, and anti-inflammatory agents. wikipedia.orgfrontiersrj.comnih.gov

Evolution and Significance of the Tetrahydronaphthalene Scaffold in Synthetic and Medicinal Chemistry

The tetrahydronaphthalene scaffold, a partially hydrogenated derivative of naphthalene, is a prevalent structural motif in numerous biologically active compounds and natural products. wikipedia.org Also known as tetralin, this bicyclic hydrocarbon offers a unique combination of aromatic and alicyclic features, providing a three-dimensional structure that can effectively interact with biological targets. wikipedia.org

Its applications are diverse, ranging from its use as a hydrogen-donor solvent in coal liquefaction to a synthetic intermediate in the production of other chemicals. wikipedia.orgschultzchem.com In medicinal chemistry, the tetrahydronaphthalene core is found in a variety of pharmaceutical agents, contributing to their lipophilicity and conformational rigidity, which are critical for receptor binding and pharmacokinetic properties. The ability to introduce substituents at various positions on both the aromatic and saturated rings allows for fine-tuning of the molecule's biological activity.

Positioning of the 1,2,3,4-Tetrahydronaphthalene-1-sulfonamide Motif in Modern Academic Investigations

The integration of the sulfonamide functional group with the tetrahydronaphthalene scaffold gives rise to the this compound motif. While research on this exact isomer is not extensively documented, studies on related tetrahydronaphthalene-sulfonamide derivatives highlight the potential of this structural combination. These investigations often focus on synthesizing libraries of such compounds to explore their biological activities. For instance, various derivatives have been synthesized and evaluated for their antimicrobial and carbonic anhydrase inhibitory activities. researchgate.net The rationale behind these studies is that the tetrahydronaphthalene moiety can confer improved pharmacokinetic properties, such as enhanced cell membrane permeability, while the sulfonamide group provides the necessary pharmacophore for biological activity.

Research Scope and Strategic Objectives of Comprehensive Chemical Analysis

A comprehensive chemical analysis of this compound is guided by several strategic objectives. The primary goal is to fully characterize the molecule's physicochemical properties, including its three-dimensional structure, spectroscopic data, and reactivity. Understanding these fundamental characteristics is essential for predicting its behavior in biological systems and for designing synthetic routes.

Another key objective is to explore the synthetic accessibility of this compound and its derivatives. Developing efficient and scalable synthetic methods is crucial for enabling further research and potential applications. researchgate.net Furthermore, a thorough investigation of its structure-activity relationships is necessary to identify the key structural features responsible for any observed biological effects. This knowledge can then be used to design more potent and selective analogs. The overarching aim is to unlock the full potential of the this compound scaffold as a platform for the development of novel chemical entities with valuable applications.

Below is a data table summarizing the key properties of the parent compound, 1,2,3,4-Tetrahydronaphthalene (B1681288), which forms the core of the molecule of interest.

PropertyValueReference
Chemical Formula C10H12 wikipedia.org
Molar Mass 132.206 g·mol−1 wikipedia.org
Appearance Colorless liquid wikipedia.org
Density 0.970 g/cm3 wikipedia.org
Melting Point −35.8 °C wikipedia.org
Boiling Point 206 to 208 °C wikipedia.org
Solubility in water Insoluble wikipedia.org

The following table presents typical spectroscopic data for the 1,2,3,4-tetrahydronaphthalene scaffold.

Spectroscopic DataCharacteristic Peaks/SignalsReference
¹H NMR Signals corresponding to aromatic and aliphatic protons. chemicalbook.com
¹³C NMR Signals for aromatic and aliphatic carbons. chemicalbook.com
IR Spectroscopy Bands for C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). spectrabase.comnist.gov
Mass Spectrometry Molecular ion peak corresponding to the mass of the molecule. nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYALXBZLHTHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247756-17-7
Record name 1,2,3,4-tetrahydronaphthalene-1-sulfonamide
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Chemical Reactivity and Mechanistic Investigations of 1,2,3,4 Tetrahydronaphthalene 1 Sulfonamide

Chemical Transformations of the Tetrahydronaphthalene System

The tetralin framework consists of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. This structure offers two distinct regions for chemical modification: the aromatic ring and the saturated alicyclic ring.

Electrophilic Aromatic Substitution (SEAr): The aromatic ring of the tetralin system can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org However, the reactivity and regioselectivity are controlled by the substituents present. The sulfonamide group at the 1-position is a powerful deactivating group and a meta-director. wikipedia.org This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than benzene or unsubstituted tetralin. The substitution is directed primarily to the positions meta to the point of attachment of the saturated ring, which are positions 6 and 8.

SEAr ReactionReagentsExpected Major Products
Nitration HNO₃, H₂SO₄6-Nitro- and 8-Nitro- derivatives
Halogenation Br₂, FeBr₃6-Bromo- and 8-Bromo- derivatives
Friedel-Crafts Acylation RCOCl, AlCl₃6-Acyl- and 8-Acyl- derivatives

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings. However, the presence of the strongly electron-withdrawing sulfonamide group could potentially render the ring susceptible to SNAr if a good leaving group (like a halide) were present at an ortho or para position relative to another activating group, though this is not the case in the parent structure.

The saturated portion of the tetralin ring is susceptible to both oxidation and reduction reactions, often with notable regio- and stereoselectivity.

Oxidation: The benzylic C-H bonds at positions 1 and 4 of the tetralin ring are the most susceptible to oxidation. cdnsciencepub.com Oxidation of tetralin can yield products like α-tetralone and α-tetralol. schultzchem.com Strong alkalis can catalyze the initial oxidation but may also lead to subsequent ring scission. cdnsciencepub.com In 1,2,3,4-Tetrahydronaphthalene-1-sulfonamide, the C1 position is already functionalized. Therefore, oxidation would preferentially occur at the other benzylic position, C4, to yield a ketone (a tetralone derivative).

Reduction: The aromatic ring of tetralin can be reduced to give decahydronaphthalene (B1670005) (decalin). This is typically achieved through catalytic hydrogenation at high pressure and temperature using catalysts like nickel. atamanchemicals.com Conversely, tetralin itself can be synthesized by the partial reduction of naphthalene. researchgate.net The reduction of tetralin derivatives, such as tetralin-1,4-dione, has been studied in detail, showing that the stereochemical outcome (cis- vs. trans-diols) can be controlled by the choice of reducing agent. beilstein-journals.org For example, L-Selectride favors the formation of the cis-diol, whereas Red-Al produces the trans-diol preferentially. beilstein-journals.org

TransformationReagentTypical Outcome on Tetralin Ring
Oxidation O₂, CatalystsOxidation at benzylic C4 position to a ketone. cdnsciencepub.com
Aromatic Ring Reduction H₂, Ni or Pt catalyst, high P/TSaturation of the aromatic ring to form a decalin derivative. atamanchemicals.com
Ketone Reduction (on derivative) L-SelectrideDiastereoselective reduction to cis-diol. beilstein-journals.org
Ketone Reduction (on derivative) Red-AlDiastereoselective reduction to trans-diol. beilstein-journals.org

Intramolecular Cyclizations and Rearrangement Processes

No documented studies were identified that specifically investigate the intramolecular cyclization or rearrangement reactions of this compound. While the sulfonamide functional group and the tetralin scaffold are known to participate in a variety of chemical transformations, the specific combination present in this molecule has not been the subject of published research in this context.

Reaction Mechanisms Elucidation using Spectroscopic and Kinetic Methods

Consistent with the lack of data on its reactivity, there are no available reports on the mechanistic elucidation of reactions involving this compound. Consequently, no data from spectroscopic techniques such as NMR, IR, or mass spectrometry, nor any kinetic studies, could be compiled to shed light on its reaction pathways, potential intermediates, or transition states.

The absence of such fundamental research suggests that the chemical space around this compound is an area ripe for future investigation. The unique electronic and steric properties conferred by the fusion of the sulfonamide and tetralin moieties could lead to novel and interesting chemical reactivity.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,2,3,4 Tetrahydronaphthalene 1 Sulfonamide Derivatives Chemically Focused

Conformational Analysis and its Impact on Molecular Recognition Properties

The spatial arrangement of the 1,2,3,4-tetrahydronaphthalene-1-sulfonamide scaffold is a critical determinant of its interaction with other molecules. The partially saturated tetralin ring is not planar and can adopt various conformations, which in turn influences the orientation of the sulfonamide group and any other substituents.

The conformation of the tetrahydronaphthalene ring system has been a subject of detailed investigation. For instance, X-ray crystallographic studies of related tetralin derivatives, such as anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, have revealed a "twist-boat" conformation for the saturated portion of the carbon skeleton. nih.gov In other tetralin-based ligands, the stereochemistry of substituents plays a significant role in dictating the ring's conformation. nih.gov For example, cis isomers of 1-phenyl-3-propionamido-1,2,3,4-tetrahydronaphthalene have been shown to exist in a locked cyclohexene (B86901) ring conformation, whereas the corresponding trans isomers are present as a mixture of two rapidly inverting half-chair conformations. nih.gov

This conformational flexibility, or rigidity in some cases, directly impacts the molecule's ability to engage in specific interactions, a process known as molecular recognition. The precise positioning of the sulfonamide group, which can act as a hydrogen bond donor and acceptor, is dictated by the ring's conformation. Therefore, controlling the conformational preferences of the tetralin scaffold is a key strategy in the design of derivatives with specific binding properties. For instance, introducing bulky substituents could lock the ring into a particular conformation, thereby pre-organizing the molecule for optimal interaction with a biological target or another chemical entity.

Table 1: Conformational Features of Tetralin Derivatives and their Implications

Derivative ClassKey Conformational FeatureImpact on Molecular Recognition
cis-1,3-Disubstituted TetralinsLocked cyclohexene ring conformation nih.govPresents a rigid and well-defined orientation of substituents for interaction.
trans-1,3-Disubstituted TetralinsMixture of two inverting half-chairs nih.govAllows for conformational adaptability upon binding to a target.
Tetralin Oxides"Twist-boat" conformation nih.govInfluences the spatial relationship between substituents on the saturated ring.

Steric and Electronic Effects of Substituents on Chemical Reactivity and Interactions

The chemical reactivity and intermolecular interactions of this compound derivatives can be finely tuned by the strategic placement of substituents with varying steric and electronic properties. These substituents can be introduced on either the aromatic ring, the saturated portion of the tetralin scaffold, or the sulfonamide nitrogen.

Steric effects arise from the spatial bulk of substituents. Large, bulky groups can hinder the approach of reactants to a particular site, thereby decreasing reaction rates. Conversely, steric hindrance can be exploited to direct reactions to a less hindered position or to stabilize a particular conformation, as discussed in the previous section. In the context of intermolecular interactions, steric bulk can influence the geometry of binding, for example, by preventing a planar arrangement in a π-stacking interaction or by dictating the approach to a hydrogen-bonding partner. For some aromatic systems, steric effects have been shown to have a more pronounced impact on the conformation of appended rings than electronic effects. rsc.orgnih.gov

Electronic effects are governed by the ability of substituents to donate or withdraw electron density. Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and enhancing its ability to participate in cation-π interactions. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density, rendering the aromatic ring less reactive towards electrophiles but potentially enhancing its role in other types of non-covalent interactions. For sulfonamides, it has been demonstrated that through-space NH–π interactions with adjacent aromatic rings can contribute to the stability of the molecule. sdu.dk The strength of this interaction can be modulated by the electronic nature of the substituents on the aromatic ring. sdu.dk

Influence of Chirality on Enantiospecific Chemical Interactions and Binding Affinity

The carbon atom at the 1-position of the this compound core is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers. This chirality is a fundamental aspect of its chemistry, particularly in biological systems and chiral chemical environments, where enantiospecific interactions are the norm.

The differential interaction of enantiomers with a chiral environment is a well-established principle. Chiral sulfonamides are recognized as important building blocks in the synthesis of natural products, catalysts, and biologically active molecules. nih.gov The specific three-dimensional arrangement of atoms in each enantiomer allows for a unique fit with a chiral binding partner, such as a protein receptor or a chiral catalyst. This can lead to significant differences in binding affinity and biological activity between the two enantiomers. For instance, in the development of N-C axially chiral sulfonamides, it has been shown that rotational stability can be achieved, leading to distinct and separable atropisomers with unique properties. nih.govfigshare.com

The synthesis of enantiomerically pure this compound derivatives is therefore a critical aspect of their chemical development. Asymmetric synthesis methodologies are employed to selectively produce one enantiomer over the other. mcgill.caresearchgate.net The absolute configuration of the stereocenter dictates the spatial orientation of the sulfonamide group relative to the rest of the scaffold, which in turn governs how the molecule presents itself for interaction. This enantiospecificity is paramount in the design of molecules intended for selective recognition and binding.

Rational Design Strategies for Developing Derivatives with Tuned Chemical Properties

The development of this compound derivatives with tailored chemical properties relies on rational design strategies that leverage the principles of medicinal and organic chemistry. These strategies aim to systematically modify the core structure to optimize its characteristics for a specific application.

Scaffold modification involves making significant alterations to the core this compound structure. This can include changing the ring size, introducing or removing heteroatoms, or altering the points of substitution. The development of novel sulfonamides incorporating the tetralin scaffold for various biological targets is an example of this approach. nih.gov Such modifications can lead to profound changes in the molecule's shape, flexibility, and electronic properties, thereby accessing new chemical space and potentially novel functions.

Table 2: Examples of Isosteric Replacements for Sulfonamide-Related Moieties

Original MoietyIsosteric ReplacementPotential Advantage of Replacement
Carboxylic AcidSulfonamideModulation of acidity and membrane permeability. cardiff.ac.uk
AcylsulfonamideTriazolesulfoneImproved pharmacokinetic properties. nih.gov
Phenyl RingThiophene RingAltered metabolic profile and electronic properties. nih.gov

Fragment-based drug discovery (FBDD) is a rational design strategy that has gained prominence in recent years. frontiersin.org This approach involves identifying small, low-molecular-weight chemical fragments that bind weakly to a target of interest. These fragments are then optimized and grown into more potent lead compounds through synthetic chemistry.

The this compound scaffold itself can be considered a valuable fragment in such design campaigns. A study on diversely substituted sulfamides for fragment-based drug discovery explicitly details the synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamide as a chemical fragment. nih.govnih.gov This highlights the utility of this core structure as a starting point for building more complex molecules.

In a fragment-based approach, the tetralin sulfonamide fragment could be identified through a screening process. Its binding mode would then be determined, often through X-ray crystallography or NMR spectroscopy. This structural information would guide the synthetic elaboration of the fragment, where additional chemical moieties are strategically added to enhance binding affinity and other desired properties. This iterative process of design, synthesis, and evaluation is a hallmark of fragment-based approaches and allows for the efficient exploration of chemical space around the this compound core.

Computational and Theoretical Studies of 1,2,3,4 Tetrahydronaphthalene 1 Sulfonamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental in elucidating the electronic characteristics and geometric parameters of molecules. These methods offer precise insights into the behavior of electrons within a molecule, which in turn dictates its reactivity and physical properties.

Density Functional Theory (DFT) is a powerful computational tool used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometric optimization) and to calculate its electronic energy. For sulfonamide derivatives, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

In a theoretical DFT study of 1,2,3,4-Tetrahydronaphthalene-1-sulfonamide, one would expect the sulfonamide group to exhibit a distorted tetrahedral geometry around the sulfur atom. nih.gov The calculations would also reveal the energetic landscape of different conformers, identifying the lowest energy and therefore most probable conformation of the molecule. The interaction energies between different parts of the molecule can also be calculated to understand its internal stability. nih.gov

Table 1: Representative DFT-Calculated Structural Parameters for a Sulfonamide Moiety

ParameterTypical Value
S=O Bond Length~1.43 Å
S-N Bond Length~1.63 Å
S-C Bond Length~1.77 Å
O=S=O Bond Angle~120°
N-S-C Bond Angle~107°

Note: These are typical values for sulfonamides and a specific calculation for this compound would be required for precise figures.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For a molecule like this compound, FMO analysis would likely show that the HOMO is localized on the electron-rich aromatic part of the tetrahydronaphthalene ring and the lone pairs of the sulfonamide's nitrogen and oxygen atoms. Conversely, the LUMO would be expected to be distributed over the sulfonyl group, particularly the sulfur atom, making it susceptible to nucleophilic attack. DFT calculations for various fluorinated sulfonamides have shown HOMO-LUMO gaps in the range of 4-5 eV, suggesting considerable stability. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Sulfonamide Derivatives

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Fluorinated Sulfonamides-7.0 to -8.0-2.0 to -3.0~4.0 to 5.0
Triazole-based Sulfonamides-6.5 to -7.5-1.5 to -2.5~4.5 to 5.5

Note: Data is illustrative and based on studies of different sulfonamide classes. researchgate.netresearchgate.net Specific calculations are needed for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. In a study of tetralone derivatives bearing a sulfonamide scaffold, MD simulations were employed to investigate the stability of the compounds within a protein's active site. ekb.eg The Root-Mean-Square Deviation (RMSD) of the atomic positions was monitored over the simulation time to assess the stability of the protein-ligand complex. A stable RMSD value suggests that the ligand remains in a consistent binding pose. ekb.eg

For this compound, an MD simulation would reveal the flexibility of the tetrahydronaphthalene ring system and the rotational freedom of the sulfonamide group. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target.

In Silico Prediction of Reaction Pathways and Selectivity

Computational methods can be used to predict the most likely pathways for a chemical reaction and to understand the factors that control its selectivity. The synthesis of sulfonamides can proceed through various routes, with the classical approach involving the reaction of a sulfonyl chloride with an amine. researchgate.net More contemporary methods include electrochemical synthesis. researchgate.net

An in silico study of the synthesis of this compound would likely start with the chlorosulfonation of 1,2,3,4-tetrahydronaphthalene (B1681288) to produce 1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride. Theoretical calculations could then model the subsequent reaction with ammonia (B1221849) to form the sulfonamide. nih.gov These simulations can help in predicting the reaction's feasibility, potential byproducts, and optimal conditions. The mechanism is generally considered to be a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. nih.gov

Advanced Molecular Docking and Binding Site Analysis for Chemical Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely used in drug design to understand how a potential drug molecule might interact with its biological target, typically a protein or enzyme.

In a hypothetical molecular docking study of this compound, the molecule would be docked into the active site of a selected target protein. The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.

For instance, studies on various sulfonamide derivatives have shown that the sulfonamide group is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the S=O oxygens). chemmethod.com The tetrahydronaphthalene moiety, with its combination of an aromatic ring and a saturated hydrocarbon ring, can engage in hydrophobic and π-stacking interactions. A molecular docking study of tetrahydronaphthalene derivatives with tyrosine kinase showed hydrogen bond formation with key amino acid residues in the active site. nih.govresearchgate.net The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. Docking studies of other sulfonamides have reported binding affinities in the range of -6 to -8 kcal/mol against various targets. unar.ac.id

Table 3: Potential Intermolecular Interactions of this compound in a Binding Site

Molecular MoietyPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Sulfonamide N-HHydrogen Bond DonorAsp, Glu, Ser, Thr (main chain carbonyl)
Sulfonamide S=OHydrogen Bond AcceptorArg, Lys, His, Ser, Thr (side chain hydroxyl/amine)
Tetrahydronaphthalene (Aromatic part)π-π Stacking, HydrophobicPhe, Tyr, Trp, His
Tetrahydronaphthalene (Aliphatic part)Hydrophobic, van der WaalsAla, Val, Leu, Ile

Pharmacophore Modeling Based on Chemical Interaction Patterns

Pharmacophore modeling is a powerful computational tool in drug discovery and medicinal chemistry used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model represents the key interaction points between a ligand and its biological target, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. For this compound, a putative pharmacophore model can be constructed based on the well-established chemical properties of its constituent sulfonamide and tetralin moieties. While specific studies on this exact molecule are not prevalent, the interaction patterns can be inferred from research on structurally related sulfonamides and tetralin derivatives.

The sulfonamide group is a cornerstone in medicinal chemistry, known for its versatile binding capabilities. researchgate.net It features a primary sulfonamide (-SO₂NH₂) which contains two oxygen atoms that can act as hydrogen bond acceptors and an -NH₂ group that serves as a hydrogen bond donor. nih.gov This dual functionality allows for robust interactions with amino acid residues in a protein's active site. For instance, in many enzyme inhibitors, the sulfonamide moiety coordinates with a zinc ion in the active site, a common feature for inhibitors of metalloenzymes like carbonic anhydrase. nih.gov

The tetralin scaffold, a hybrid of an aromatic ring and a cyclohexane (B81311) ring, provides a significant hydrophobic character to the molecule. This lipophilic nature is crucial for interactions with nonpolar pockets within a receptor. The fused ring system introduces conformational rigidity, which can be advantageous for selective binding. The aromatic portion of the tetralin can participate in π-π stacking or cation-π interactions with corresponding aromatic residues of a target protein. nih.gov

A hypothetical pharmacophore model for this compound would therefore integrate these features. The key elements would include hydrogen bond acceptors from the sulfonyl oxygens, a hydrogen bond donor from the amide, and a large hydrophobic/aromatic region corresponding to the tetralin group. The spatial relationship between these features would be critical for defining the molecule's potential biological targets and designing new derivatives with enhanced activity. Studies on tetralin-sulfonamide derivatives as dipeptidyl peptidase-IV (DPP-4) inhibitors have highlighted the importance of electrostatic and steric fields in their biological activity, which aligns with a defined pharmacophoric arrangement. nih.gov

The table below outlines the key pharmacophoric features of this compound and their potential chemical interactions.

Pharmacophoric FeatureChemical MoietyPotential Interaction TypeInteracting Partner in Biological Target
Hydrogen Bond Acceptor (HBA)Sulfonyl Group (-SO₂)Hydrogen BondingAmino acid residues with -OH, -NH groups (e.g., Serine, Threonine, Lysine)
Hydrogen Bond Donor (HBD)Amide Group (-NH₂)Hydrogen BondingAmino acid residues with C=O, -OH groups (e.g., Aspartate, Glutamate, Serine)
Hydrophobic (HYD)Tetralin (aliphatic part)Hydrophobic InteractionsNonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine)
Aromatic Ring (AR)Tetralin (aromatic part)π-π Stacking, Cation-πAromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan)

Further detailed research findings from related compounds support this theoretical model. For example, pharmacophore models developed for sulfonamide-based 5-HT₇ receptor ligands consistently feature hydrogen bond acceptors and large hydrophobic regions as critical components for binding. nih.gov This overlap in required features suggests that the fundamental interaction patterns of the sulfonamide and a bulky hydrophobic group are conserved across different target classes.

The following table summarizes the key research findings from related molecular classes that inform the putative pharmacophore model of this compound.

Research AreaKey FindingsRelevance to this compound
Sulfonamide-based Carbonic Anhydrase InhibitorsThe sulfonamide group is a key zinc-binding group. Hydrogen bonding and aromatic features are crucial for selectivity. nih.govThe sulfonamide group is a primary site for strong, directed interactions.
Tetralin-sulfonamide DPP-4 InhibitorsElectrostatic and steric descriptors are significantly correlated with antidiabetic activity, indicating a well-defined binding pocket. nih.govThe rigid tetralin scaffold likely plays a key role in orienting the molecule for optimal interaction within a specific binding site.
General Sulfonamide LigandsThe sulfonamide moiety is a versatile pharmacophore that can form stable complexes. researchgate.netUnderscores the potential of the title compound to act as a ligand for various biological targets.
Ligands with Large Hydrophobic MoietiesHydrophobic and aromatic regions are critical for anchoring ligands within receptor pockets. nih.govThe tetralin group is predicted to be a primary contributor to the binding affinity through hydrophobic interactions.

Advanced Analytical and Spectroscopic Characterization Methods in 1,2,3,4 Tetrahydronaphthalene 1 Sulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,2,3,4-Tetrahydronaphthalene-1-sulfonamide, offering unambiguous confirmation of its covalent framework and stereochemical details.

While one-dimensional (¹H and ¹³C) NMR provides initial structural information, multidimensional NMR experiments are crucial for the complete and unequivocal assignment of all proton and carbon signals, especially within the complex, overlapping aliphatic region of the tetralin moiety.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to identify proton-proton coupling networks. For this compound, this would reveal correlations between the methine proton at the C1 position and the adjacent C2 methylene (B1212753) protons, as well as the sequential couplings through the C2-C3-C4 aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms. It allows for the definitive assignment of each carbon in the structure by linking it to its known proton signal. For instance, the proton signal for the hydrogen at C1 would show a cross-peak with the C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique maps longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular skeleton, for example, by showing correlations from the C1 proton to the aromatic carbons of the fused benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical elucidation. It identifies protons that are close in space, irrespective of their bonding connectivity. In this compound, a NOESY experiment would reveal through-space interactions between the proton at the C1 chiral center and protons on the aliphatic ring and the sulfonamide NH₂ group, helping to define the preferred conformation of the molecule in solution.

2D NMR Technique Purpose in Analysis of this compound Expected Key Correlations
COSY Identifies ¹H-¹H spin-spin coupling systemsH1-H2, H2-H3, H3-H4
HSQC Correlates protons to their directly attached carbonsH1-C1, H2-C2, H3-C3, H4-C4, Aromatic H-C
HMBC Maps long-range ¹H-¹³C correlations (2-3 bonds)H1 to aromatic carbons, H4 to aromatic carbons
NOESY Determines spatial proximity of protons for stereochemistryH1 to H2 protons, H1 to NH₂ protons

Interactive Data Table: Click on a technique to see its primary application.

The phenomenon of polymorphism, where a compound exists in multiple crystalline forms, is of significant interest in pharmaceutical sciences as different polymorphs can exhibit varied physical properties. nih.gov Solid-state NMR (SSNMR) is a powerful, non-destructive technique for identifying and quantifying different polymorphic forms of sulfonamides. iaea.orgeuropeanpharmaceuticalreview.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local electronic environment and internuclear distances within the crystal lattice. europeanpharmaceuticalreview.com By analyzing the chemical shift anisotropies and cross-polarization magic-angle spinning (CP-MAS) spectra, distinct signals for carbons in different polymorphic environments can be resolved, allowing for the identification and quantification of crystalline forms of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the molecular formula (C₁₀H₁₃NO₂S).

Furthermore, tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. Aromatic sulfonamides exhibit characteristic fragmentation patterns, often involving the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net The analysis of these fragments provides valuable structural confirmation.

Predicted Fragment Ion (m/z) Proposed Structure/Origin Significance
212.07[M+H]⁺Protonated molecular ion, confirms molecular weight.
148.08[M+H - SO₂]⁺Result of characteristic SO₂ extrusion from the sulfonamide group. nih.govresearchgate.net
131.09[C₁₀H₁₁]⁺Loss of the entire sulfonamide group (SO₂NH₂). Tetralin cation.
115.05[C₉H₇]⁺Further fragmentation of the tetralin ring.

Interactive Data Table: Click on a fragment m/z to see its proposed origin.

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule at atomic resolution. nih.gov For this compound, this technique would provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the tetralin ring and the geometry of the sulfonamide group.

Crucially, as the molecule possesses a stereocenter at the C1 position, X-ray crystallography is the most reliable method for determining its absolute configuration (R or S). nih.gov By using anomalous dispersion methods, the absolute structure of the chiral molecule in the crystal can be unambiguously established. mdpi.com This information is vital for understanding its interaction with other chiral molecules.

Chiroptical Spectroscopic Techniques (CD/ORD) for Enantiomeric Excess Determination and Chiral Purity

Given the chirality of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule.

The resulting spectra are unique for each enantiomer, appearing as mirror images. These techniques are highly sensitive for:

Determining Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for precise quantification of the enantiomeric purity of a sample.

Confirming Chiral Purity: A synthesized sample of a single enantiomer can be analyzed to confirm that no racemization has occurred. The absence of the mirror-image spectrum indicates high chiral purity. HPLC systems equipped with a CD detector can be used for the simultaneous determination of purity and enantiomeric excess. nih.gov

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are fundamental for both the separation of this compound from reaction mixtures and the assessment of its chemical and chiral purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of sulfonamides. wu.ac.thwu.ac.th Using a C18 column with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol), this technique can effectively separate the target compound from impurities. Purity is assessed by integrating the peak area of the analyte relative to the total peak area in the chromatogram.

Chiral HPLC: To separate the enantiomers of this compound, chiral stationary phases (CSPs) are required. researchgate.net Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving chiral tetralin derivatives and related compounds. researchgate.netnih.gov

Gas Chromatography (GC): While less common for polar molecules like sulfonamides, GC can be used for purity analysis, potentially after derivatization to increase volatility. For enantiomeric separation, chiral capillary columns, often based on cyclodextrin (B1172386) derivatives, are employed. nih.gov

Technique Stationary Phase Example Mobile Phase/Carrier Gas Example Detector Primary Application
RP-HPLC C18 SilicaAcetonitrile/Water GradientUV/PDAChemical Purity Assessment
Chiral HPLC Cellulose-based CSPHeptane/EthanolUV/CDEnantiomeric Separation & Purity
Chiral GC Cyclodextrin-based Capillary ColumnHeliumFID/MSEnantiomeric Separation

Interactive Data Table: Click on a technique to see its primary application.

Applications of 1,2,3,4 Tetrahydronaphthalene 1 Sulfonamide As a Versatile Chemical Synthon and Scaffold

Role in the Synthesis of Complex Natural Products and Analogues

The sulfonamide functional group is a well-known pharmacophore found in numerous synthetic drugs, yet it is notably rare in naturally occurring compounds. nih.govresearchgate.net A review of the natural product chemical space has identified very few examples of primary sulfonamides. nih.gov Consequently, 1,2,3,4-tetrahydronaphthalene-1-sulfonamide is not typically viewed as a direct synthon for the total synthesis of complex natural products.

However, its value emerges in the synthesis of analogues of natural products. Medicinal chemists often replace or modify functional groups within a natural product scaffold to enhance potency, selectivity, or pharmacokinetic properties. The sulfonamide group can act as a bioisosteric replacement for amide or carboxylic acid groups, offering different chemical properties such as increased stability to hydrolysis and altered hydrogen bonding capabilities. The rigid tetrahydronaphthalene scaffold provides a defined spatial arrangement for appended functional groups, making it a suitable platform for creating analogues that mimic the core structure of certain natural products.

Table 1: Potential Bioisosteric Roles of the Sulfonamide Moiety

Functional Group in Natural Product Potential Replacement Key Physicochemical Changes
Amide (-CONH-) Sulfonamide (-SO₂NH-) Increased metabolic stability, altered pKa, different H-bond donor/acceptor profile.

Utility in Catalyst Design and Ligand Development for Asymmetric Reactions

In the field of asymmetric catalysis, the design of chiral ligands is paramount for achieving high stereoselectivity. The efficacy of a ligand often depends on its structural rigidity, steric bulk, and the electronic properties of its coordinating atoms. The 1,2,3,4-tetrahydronaphthalene (B1681288) core provides a conformationally restricted backbone, which is a highly desirable feature in ligand design as it can lead to more predictable and effective chiral environments around a metal center.

Derivatives of this compound can be envisioned as components of chiral ligands. The nitrogen and oxygen atoms of the sulfonamide group can act as coordination sites for metal ions. By introducing chirality into the tetrahydronaphthalene ring or by attaching chiral auxiliaries to the sulfonamide nitrogen, a diverse set of ligands could be developed. These ligands could find potential applications in a variety of metal-catalyzed asymmetric reactions.

Table 2: Desirable Properties of the Scaffold for Ligand Development

Structural Feature Contribution to Ligand Design Potential Asymmetric Reactions
Rigid Tetrahydronaphthalene Core Pre-organizes coordinating groups, creates a well-defined chiral pocket. Hydrogenation, Cycloaddition, C-C bond formation.
Sulfonamide Group (-SO₂NH-) Provides N, O donor atoms for metal coordination. Lewis acid catalysis, oxidation reactions.

Integration into Combinatorial Chemistry Libraries for Scaffold Diversity

The this compound structure is an excellent candidate for a core scaffold in combinatorial libraries. Its key features include:

Structural Rigidity: The fused ring system limits conformational flexibility, leading to more defined compound shapes.

Three-Dimensional Character: Unlike flat aromatic systems, the non-planar tetralin ring projects substituents into three-dimensional space, which can be advantageous for interacting with complex protein binding sites.

Multiple Diversification Points: The scaffold offers several points for chemical modification. The sulfonamide nitrogen can be readily alkylated or acylated, and the aromatic ring can be functionalized through electrophilic substitution, allowing for the attachment of a wide variety of building blocks.

A typical combinatorial library synthesis using this scaffold would involve a split-and-pool strategy, where a solid-supported version of the scaffold is reacted with diverse sets of reagents at its different functionalization points to rapidly generate a large library of distinct compounds. thieme-connect.de

Use as a Building Block in Materials Science and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into well-defined, functional architectures is a central goal of this field and of modern materials science.

This compound possesses key features that make it an interesting building block for supramolecular assembly:

Hydrogen Bonding: The sulfonamide group has both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (S=O), enabling the formation of strong and directional intermolecular hydrogen bonds. This can lead to the formation of predictable patterns like chains, tapes, or sheets in the solid state.

Aromatic System: The benzene (B151609) ring portion of the molecule can participate in π-π stacking interactions, further stabilizing supramolecular structures.

Rigid Core: The inflexible nature of the tetralin scaffold provides structural integrity to the resulting assemblies.

These properties suggest that derivatives of this compound could be used to construct novel materials such as organic gels, liquid crystals, or porous crystalline materials known as metal-organic frameworks (MOFs), where the sulfonamide would act as a coordinating linker. bath.ac.uk While the parent compound 1,2,3,4-tetrahydronaphthalene is used as a high-boiling-point solvent and in the production of heat carriers, its sulfonamide derivative gears it more towards applications in functional materials where specific intermolecular interactions are crucial. schultzchem.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,2,3,4-Tetrahydronaphthalene-1-sulfonamide?

  • Methodology : Begin with the parent compound, 1,2,3,4-Tetrahydronaphthalene (CAS 119-64-2), synthesized via catalytic hydrogenation of naphthalene . Subsequent sulfonation can be achieved using chlorosulfonic acid under controlled temperature (0–5°C), followed by reaction with ammonia or amines for amidation. Purification via recrystallization in ethanol or column chromatography is recommended. Protocols for sulfonamide synthesis, including stoichiometric ratios and safety precautions, are detailed in established synthetic chemistry literature .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Combine gas chromatography (GC) with mass spectrometry (MS) using non-polar columns (e.g., HP-1) for volatility assessment . For non-volatile derivatives, employ high-performance liquid chromatography (HPLC) with UV detection. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy to identify sulfonamide functional groups (e.g., S=O stretches at 1150–1350 cm⁻¹). Cross-reference spectral data with NIST databases for validation .

Q. What safety protocols are critical for handling this compound?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, based on safety data for structurally similar sulfonic acids . Store the compound in airtight, light-resistant containers at ≤4°C to prevent degradation. Monitor airborne particulates using OSHA-compliant methods, and dispose of waste via incineration or approved chemical disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonamide yield and selectivity?

  • Methodology : Apply design of experiments (DOE) to evaluate variables such as temperature, sulfonating agent concentration, and reaction time. Use thin-layer chromatography (TLC) for real-time monitoring. For selectivity, explore kinetic vs. thermodynamic control by adjusting solvent polarity (e.g., dichloromethane vs. DMF) and catalysts (e.g., pyridine for acid scavenging) .

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR/GC-MS results)?

  • Methodology : Employ hyphenated techniques (e.g., LC-MS/MS) to cross-validate results. For GC-MS discrepancies, compare retention indices under isothermal conditions (e.g., HP-1 column at 100°C) against NIST reference data . For NMR ambiguities, use 2D techniques (COSY, HSQC) to resolve overlapping signals or stereochemical complexities.

Q. What computational methods predict the compound’s reactivity in biological or environmental systems?

  • Methodology : Perform density functional theory (DFT) calculations to model electrophilic aromatic substitution or hydrolysis pathways. Input parameters (e.g., bond dissociation energies, solvation effects) can be derived from NIST thermochemical data . Validate predictions with experimental kinetic studies (e.g., pH-dependent stability assays).

Q. What strategies are effective for assessing the compound’s ecotoxicological impact?

  • Methodology : Adapt protocols from naphthalene derivative toxicology studies . Conduct in vitro assays (e.g., Ames test for mutagenicity, mitochondrial toxicity assays) and in vivo models (e.g., Daphnia magna LC₅₀ tests). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify bioaccumulation in environmental samples .

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